

Go 6983: A Technical Guide to its Discovery, Development, and Application

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Compound of Interest

Compound Name: Go 6983

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Abstract

Go 6983, a bisindolylmaleimide derivative, has emerged as a potent and widely utilized tool in cell signaling research. This technical guide provides an in-depth overview of the discovery, development, and application of **Go 6983**, with a focus on its role as a broad-spectrum inhibitor of Protein Kinase C (PKC) isozymes. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Discovery and Development

Go 6983, chemically known as 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, was first characterized as a potent PKC inhibitor in a 1996 study by Gschwendt et al.^[1] This seminal work differentiated **Go 6983** from other staurosporine-derived compounds by its remarkable potency against a range of PKC isoforms, with the notable exception of PKC μ (now known as PKD1).^[1] This selectivity profile established **Go 6983** as a valuable tool for dissecting the roles of conventional, novel, and atypical PKC isozymes in various cellular processes.

Initial screening of a library of bisindolylmaleimide compounds identified **Go 6983** as a highly effective inhibitor of PKC isozymes.^[1] Subsequent in vitro kinase assays confirmed its potent, ATP-competitive mechanism of inhibition. The development of **Go 6983** provided researchers

with a more selective tool compared to the broad-spectrum kinase inhibitor staurosporine, allowing for more targeted investigations into PKC-mediated signaling.

Mechanism of Action

Go 6983 functions as a pan-PKC inhibitor, targeting the ATP-binding site of the kinase domain of most PKC isoforms.^[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals mediated by these kinases. The inhibitory activity of **Go 6983** has been quantified against a panel of PKC isozymes, demonstrating its broad-spectrum nature.

Quantitative Data

The inhibitory potency of **Go 6983** against various protein kinases is a critical aspect of its utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Go 6983** against different PKC isoforms.

Kinase Isoform	IC50 (nM)
PKC α	7 ^{[2][3][4]}
PKC β	7 ^{[2][3][4]}
PKC γ	6 ^{[2][3][4]}
PKC δ	10 ^{[2][3][4]}
PKC ζ	60 ^{[2][3]}
PKC μ (PKD1)	20,000 ^{[3][4]}

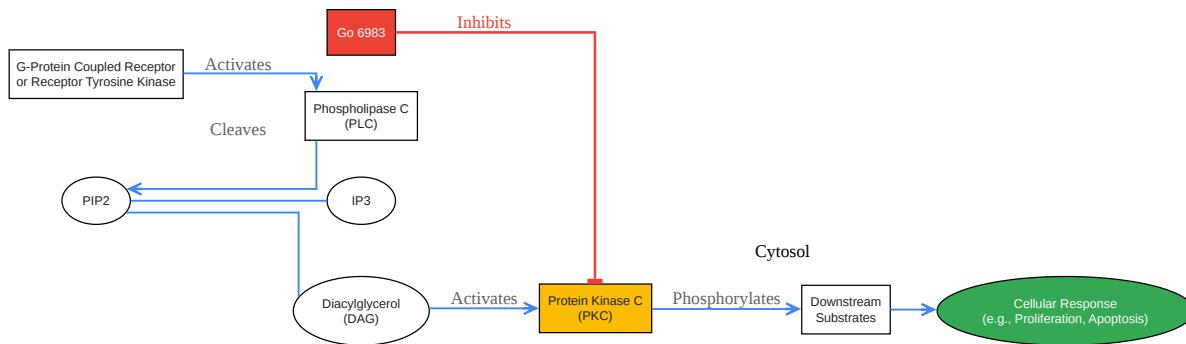
Table 1: Inhibitory activity (IC50) of **Go 6983** against various Protein Kinase C (PKC) isoforms.

Signaling Pathways

Go 6983 primarily impacts signaling pathways regulated by Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and

novel PKC isoforms is typically dependent on diacylglycerol (DAG), and for conventional isoforms, also on intracellular calcium levels.

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by **Go 6983**.



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Caption: Canonical PKC signaling pathway and **Go 6983** inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Go 6983**.

In Vitro Kinase Assay

This protocol is adapted from Gschwendt et al. (1996) and is designed to determine the inhibitory activity of **Go 6983** against specific PKC isoforms.[\[1\]](#)

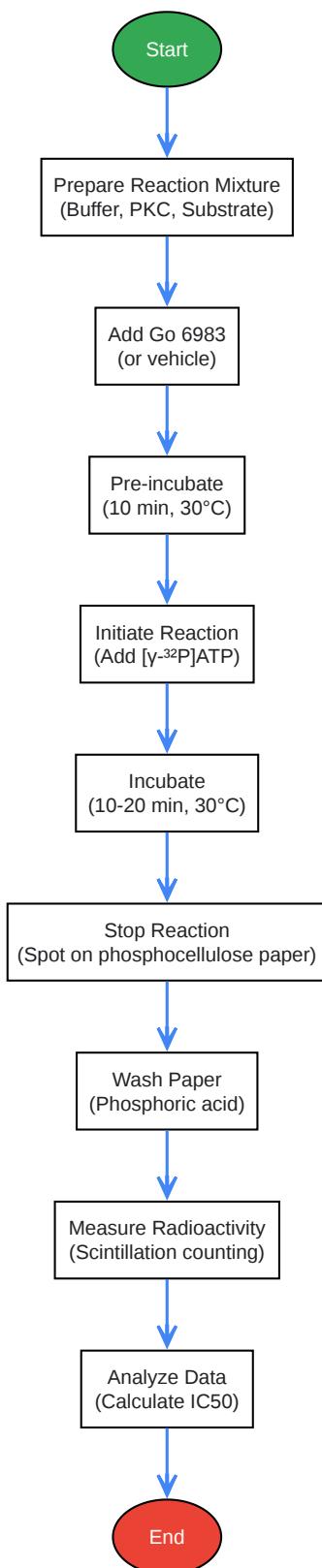
Materials:

- Recombinant PKC isozymes
- **Go 6983**
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA
- Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
- [γ -³²P]ATP
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, the specific PKC isozyme, and the substrate peptide.
- Add varying concentrations of **Go 6983** (or vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.
- Calculate the percentage of inhibition at each **Go 6983** concentration and determine the IC₅₀ value.

The following diagram outlines the workflow for the in vitro kinase assay.



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Caption: In vitro kinase assay workflow.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of **Go 6983** on cell viability and proliferation.

Materials:

- Cells of interest (e.g., cancer cell line)
- Complete cell culture medium
- **Go 6983**
- 96-well plates
- MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Go 6983** (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS into a formazan product.
- Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Osteosarcoma Xenograft Model

This protocol outlines a general procedure for evaluating the *in vivo* efficacy of **Go 6983** in a mouse xenograft model of osteosarcoma.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Osteosarcoma cell line
- **Go 6983** formulated for *in vivo* administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously or orthotopically inject a suspension of osteosarcoma cells into the mice.
- Allow the tumors to establish and reach a palpable size.
- Randomize the mice into treatment and control groups.
- Administer **Go 6983** (or vehicle) to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal injection).
- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

Go 6983 remains a cornerstone tool for researchers investigating PKC-mediated signaling. Its broad-spectrum inhibitory profile, coupled with its cell permeability, makes it suitable for a wide range of *in vitro* and *in vivo* applications. This technical guide provides a comprehensive

resource for understanding and effectively utilizing **Go 6983** in a research setting. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

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